molecular formula C6H6N4 B1288739 2-Azido-3-methylpyridine CAS No. 212182-34-8

2-Azido-3-methylpyridine

Cat. No. B1288739
M. Wt: 134.14 g/mol
InChI Key: HZRYWTCSUBLKBV-UHFFFAOYSA-N
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Description

2-Azido-3-methylpyridine is a compound that can be inferred to have a pyridine core structure with a methyl group at the 3-position and an azido group at the 2-position. While the specific compound is not directly studied in the provided papers, related compounds and their reactivity, synthesis, and structural characteristics are discussed, which can provide insights into the behavior of 2-azido-3-methylpyridine.

Synthesis Analysis

The synthesis of related azido compounds often involves the introduction of the azido group into a pre-existing molecular framework. For instance, the synthesis of 2'-azido-2',3'-dideoxypyrimidine nucleosides involved the conversion of a precursor molecule followed by treatment with LiN3 to introduce the azido group . Similarly, the synthesis of 2-azido analogues of nucleosides from corresponding thiouridine derivatives was achieved through a series of steps including methylation, displacement by hydrazine, and diazotization . These methods suggest that the synthesis of 2-azido-3-methylpyridine could potentially be achieved through similar strategies, starting with a suitable pyridine derivative and introducing the azido group at the appropriate position.

Molecular Structure Analysis

Structural characterization of azido compounds is often performed using X-ray crystallography. For example, the structure of a dicopper(II) complex with azido and aminopyridine ligands was elucidated, revealing a distorted square pyramid geometry around the copper atoms . In the case of zinc azide with 3-methylpyridine, the zinc atom was found to be surrounded by five nitrogen atoms in a distorted trigonal bipyramidal arrangement . These studies indicate that the azido group can participate in coordination to metal centers and that the overall geometry of the molecule can be significantly influenced by the presence of the azido group.

Chemical Reactions Analysis

Azido groups are known for their reactivity, particularly in cycloaddition reactions. For instance, 2-azidomethyl derivatives of pyridines were used to obtain a novel heterocyclic system containing a 3-(tetrazol-5-yl)pyridine unit through intramolecular cycloaddition . This reactivity could be relevant to 2-azido-3-methylpyridine, as the azido group might undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of azido compounds can vary widely depending on their structure. However, azido groups are generally associated with high reactivity, particularly towards photolysis or thermolysis, leading to the release of nitrogen gas and the formation of reactive intermediates. The papers provided do not directly discuss the physical properties of 2-azido-3-methylpyridine, but studies on related compounds can provide insights. For example, the photochemical behavior of an azido analogue of a nucleoside was investigated, showing that UV irradiation led to the formation of isocytosine . This suggests that 2-azido-3-methylpyridine may also exhibit interesting photochemical properties.

Scientific Research Applications

Metabolism Studies

  • 2-Azido-3-methylpyridine has been studied for its metabolism in vitro using animal hepatic preparations. Research has focused on identifying its metabolites, such as 2-amino-3-methylpyridine-N-oxide, without finding evidence for the formation of nitroso, nitro, azo, azoxy, or hydrazo derivatives. This research provides insight into the biochemical pathways and interactions of this compound within biological systems (Altuntas et al., 1997).

Nucleic Acids Probing

  • Azides, including derivatives of 2-Azido-3-methylpyridine, have been explored as spectroscopic probes for nucleic acids. Their incorporation into nucleic acids, beyond photo-cross-linking or click chemistry applications, has been studied to understand interactions at the molecular level, particularly for applications in IR and NMR spectroscopy (Gai et al., 2010).

Electrophoretic Separation Optimization

  • Research has been conducted to improve the electrophoretic separation of methylpyridines, including 2-Azido-3-methylpyridine. The use of cationic surfactants to suppress electroosmotic flow has been found to enhance the separation efficiency, providing a methodological advancement in analytical chemistry (Wren, 1991).

Synthesis of Piperazines

  • The compound has been used in the synthesis of 3-substituted piperidines, demonstrating its utility in the creation of enantiomerically pure pharmaceutical intermediates. This highlights its role in asymmetric synthesis and pharmaceutical chemistry (Micouin et al., 1994).

Crystal Structure Analysis

  • Studies have been conducted on the crystal structures of complexes involving 2-Azido-3-methylpyridine. Such research is vital for understanding the molecular geometry and interactions in coordination chemistry, which has implications for material science and catalysis (Mautner & Goher, 1996).

Antimicrobial Activity

  • Investigations into the antimicrobial properties of compounds derived from 2-Azido-3-methylpyridine have been carried out, indicating its potential in developing new antimicrobial agents. Such studies are crucial in the fight against drug-resistant microbes (Abu-Youssef et al., 2010).

Safety And Hazards

Specific safety and hazard information for 2-Azido-3-methylpyridine is not provided in the retrieved papers.


Future Directions

The future directions for 2-Azido-3-methylpyridine are not explicitly mentioned in the retrieved papers. However, there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector2. This suggests that 2-Azido-3-methylpyridine and similar compounds may have potential future applications in this area.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specialized chemical databases or consult with a chemist.


properties

IUPAC Name

2-azido-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-5-3-2-4-8-6(5)9-10-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRYWTCSUBLKBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60614460
Record name 2-Azido-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60614460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-3-methylpyridine

CAS RN

212182-34-8
Record name 2-Azido-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60614460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RA Abramovitch, W Berkeley - Heterocycles, 1974 - academia.edu
… 2-Azido-3-methylpyridine-1-oxide (1, mp 89-91 (dec), was prepared as usualLp3 from 2-amino-3-methylpyridine-1-oxide (£ 2). 4 Its thermolysis in benzene at 90 gave an oil (89%), bp …
Number of citations: 9 www.academia.edu
JP Dirlam, BW Cue Jr, KJ Gombatz - The Journal of Organic …, 1978 - ACS Publications
… consideration of the behavior of 2-azido-3methylpyridine 1-oxide on thermolysis in benzene7 we expected the formation of 2-cyano-2-methyl-2/i-benzimidazole 1,3-dioxide (8) as the …
Number of citations: 26 pubs.acs.org
RA Abramovitch, BW Cue Jr - Journal of the American Chemical …, 1976 - ACS Publications
… A degassed solution of 2-azido-3-methylpyridine 1-oxide (2.50 g, 0.0167 mol) in benzene (50 ml) was heated in a sealed tube at 90 for 8 h. Evaporation of the solvent and distillation of …
Number of citations: 38 pubs.acs.org
P Szemesi, P Bana, Z Szakács… - Current Organic …, 2022 - ingentaconnect.com
Aril azides are popular reagents in the laboratory, but their explosive properties prevent their larger-scale application. The safety risk is even greater for N-heterocyclic azides, which are …
Number of citations: 0 www.ingentaconnect.com

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